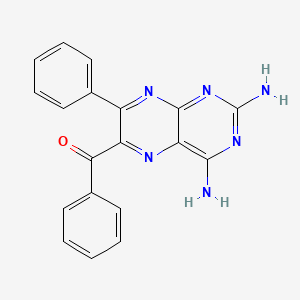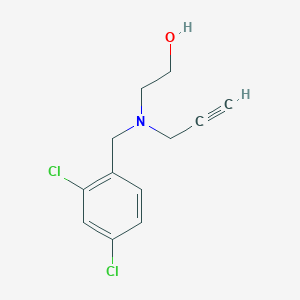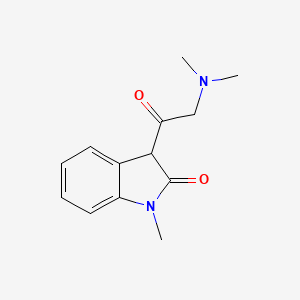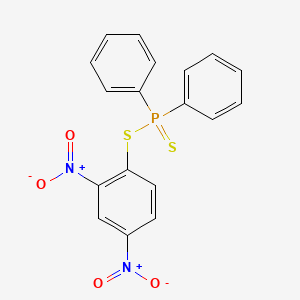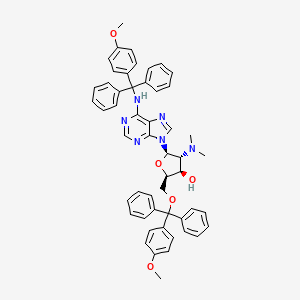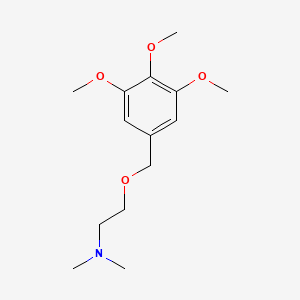
Ethylamine, N,N-dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylamine, N,N-dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)- is a chemical compound known for its unique structure and properties It contains a tertiary amine group and an aromatic ether, making it a versatile compound in various chemical reactions and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, N,N-dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)- typically involves the reaction of N,N-dimethylethylamine with 3,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process. Purification of the final product is typically achieved through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethylamine, N,N-dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ether group allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethylamine, N,N-dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as neuroprotective and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethylamine, N,N-dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)- involves its interaction with various molecular targets and pathways. The compound’s aromatic ether group allows it to participate in hydrogen bonding and π-π interactions, which can influence its binding to enzymes and receptors. The tertiary amine group can act as a nucleophile, participating in various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Ethylamine, N,N-dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)- can be compared with other similar compounds such as:
N,N-Dimethyl-2-((3,4,5-trimethoxyphenyl)oxy)ethylamine: Similar structure but with different substituents on the aromatic ring.
N,N-Dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)propylamine: Similar structure but with a different alkyl chain length.
N,N-Dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)butylamine: Similar structure but with a longer alkyl chain.
Eigenschaften
CAS-Nummer |
13524-84-0 |
|---|---|
Molekularformel |
C14H23NO4 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[(3,4,5-trimethoxyphenyl)methoxy]ethanamine |
InChI |
InChI=1S/C14H23NO4/c1-15(2)6-7-19-10-11-8-12(16-3)14(18-5)13(9-11)17-4/h8-9H,6-7,10H2,1-5H3 |
InChI-Schlüssel |
YWJKCPKSXDQOAB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOCC1=CC(=C(C(=C1)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


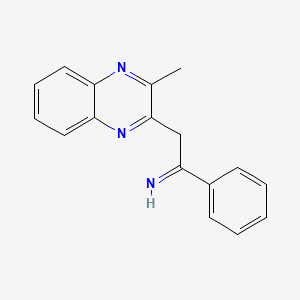
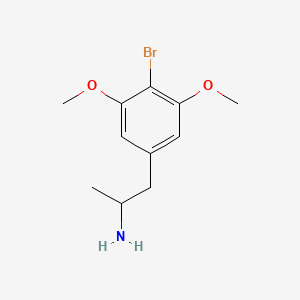
![6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12805312.png)
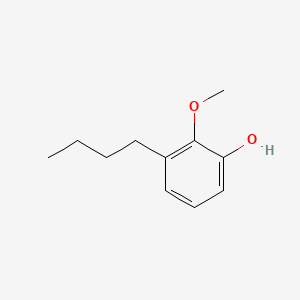
![(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12805327.png)

